molecular formula C10H10BrNO2 B14505668 3-Bromo-N-(4-methoxyphenyl)prop-2-enamide CAS No. 63407-49-8

3-Bromo-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B14505668
CAS No.: 63407-49-8
M. Wt: 256.10 g/mol
InChI Key: XQTRCKQFCFIHJC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-methoxybenzaldehyde with a brominating agent to introduce the bromine atom. This is followed by the formation of the amide group through a reaction with an appropriate amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like pyridine or triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(4-methoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of N-(4-methoxyphenyl)prop-2-enamide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: N-(4-methoxyphenyl)prop-2-enamide.

    Substitution: Compounds with hydroxyl or amino groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-N-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-2-propenal: Similar structure but lacks the bromine atom and amide group.

    N-(4-Methoxyphenyl)prop-2-enamide: Similar structure but lacks the bromine atom.

    3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid: Contains a hydroxyl group instead of a bromine atom.

Uniqueness

3-Bromo-N-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. This makes it a valuable compound for specific applications where bromine’s electronic and steric effects are beneficial.

Properties

CAS No.

63407-49-8

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

3-bromo-N-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C10H10BrNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-7H,1H3,(H,12,13)

InChI Key

XQTRCKQFCFIHJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CBr

Origin of Product

United States

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